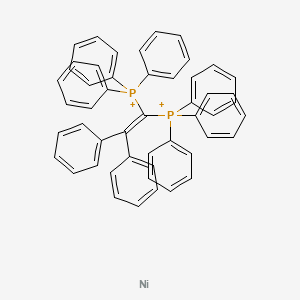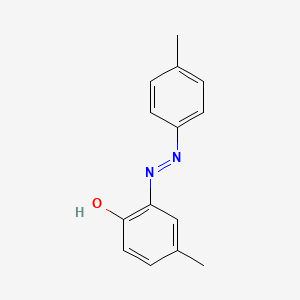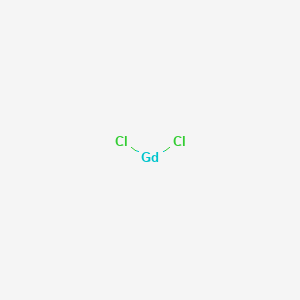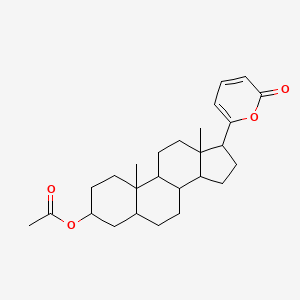
17-(2-Oxo-2h-pyran-6-yl)androstan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate: is a chemical compound with a complex structure that includes both steroidal and pyran components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of androstan-3-yl acetate with 2-oxo-2H-pyran-6-yl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse molecular architectures through various organic reactions .
Biology
In biological research, this compound may be used to study the effects of steroidal derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways .
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various medical conditions and its potential as a drug candidate .
Industry
In industry, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-yl methanol: This compound shares a similar steroidal structure but differs in the functional groups attached to the steroid core.
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: This compound includes a pyran ring but has different substituents and a pyrimidine component.
Uniqueness
17-(2-Oxo-2H-pyran-6-yl)androstan-3-yl acetate is unique due to its combination of steroidal and pyran components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
23330-42-9 |
|---|---|
Molecular Formula |
C26H36O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-oxopyran-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H36O4/c1-16(27)29-18-11-13-25(2)17(15-18)7-8-19-20-9-10-22(23-5-4-6-24(28)30-23)26(20,3)14-12-21(19)25/h4-6,17-22H,7-15H2,1-3H3 |
InChI Key |
NJSXEKDLWSSOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C5=CC=CC(=O)O5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


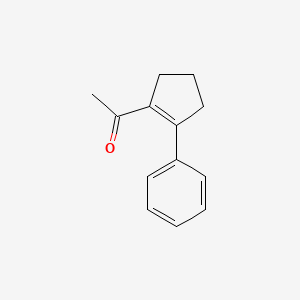
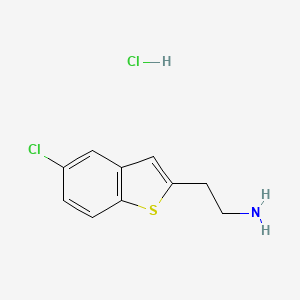
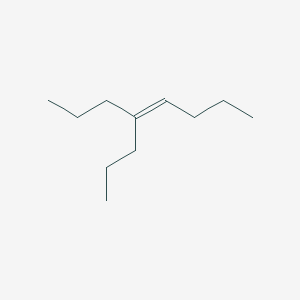
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
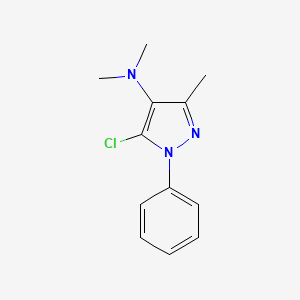
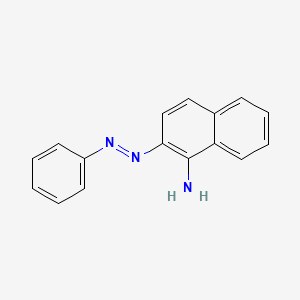
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
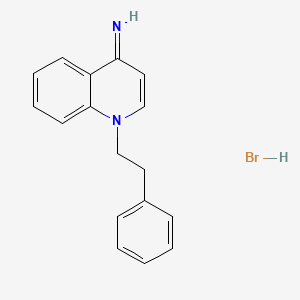
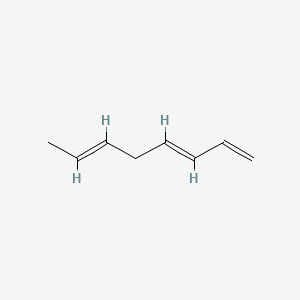
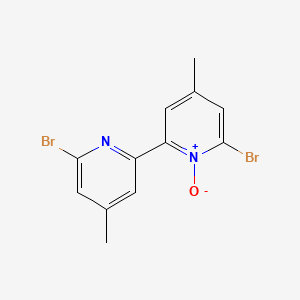
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
